
1-N-Tyr-Somatostatin
Übersicht
Beschreibung
1-N-Tyr-somatostatin is a synthetic analog of somatostatin, a naturally occurring peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. Somatostatin is known for its inhibitory effects on the secretion of several hormones, including growth hormone, insulin, and glucagon . The modification of somatostatin to include a tyrosine residue at the N-terminal (1-N-Tyr) enhances its stability and receptor affinity, making it a valuable compound for various scientific and medical applications .
Wissenschaftliche Forschungsanwendungen
2.1. Treatment of Neuroendocrine Tumors (NETs)
1-N-Tyr-somatostatin and its derivatives are primarily investigated for their role in treating neuroendocrine tumors. Clinical studies have demonstrated that somatostatin analogs can significantly inhibit tumor growth and improve patient outcomes:
- PROMID Trial : This phase III study showed that octreotide, a long-acting somatostatin analog, improved progression-free survival (PFS) in patients with metastatic midgut NETs, with median PFS extending from 6 months on placebo to 14.5 months on octreotide (hazard ratio [HR], 0.34; ) .
- CLARINET Trial : Another pivotal study found that lanreotide significantly improved PFS in patients with nonfunctioning enteropancreatic NETs compared to placebo .
These findings underscore the efficacy of somatostatin analogs in managing NETs and highlight the potential role of this compound in similar therapeutic contexts.
2.2. Imaging and Radiotherapy
Somatostatin receptors are overexpressed in various tumors, making them suitable targets for imaging and radiotherapy:
- Radiolabeled Somatostatin Analogs : Compounds like have been utilized for targeted radiotherapy in patients with SSTR-positive tumors, achieving objective response rates around 39% and median PFS of 29 months .
- Immunohistochemistry : The development of reliable immunohistochemical methods for detecting SSTR expression allows for better patient selection for somatostatin receptor-targeted therapies .
3.1. Peptide Synthesis Studies
This compound serves as a model compound in peptide synthesis research, aiding scientists in understanding the complexities of peptide bonding and structure-function relationships in biological systems .
3.2. Gastrointestinal Research
Research has indicated that somatostatin analogs like octreotide can inhibit gastric acid secretion when administered centrally, demonstrating their potential utility in studying gastrointestinal physiology . This line of investigation may lead to new therapeutic strategies for gastrointestinal disorders.
Case Studies
Several case studies illustrate the clinical utility of somatostatin analogs:
- A study involving patients with acromegaly demonstrated significant reductions in growth hormone levels following treatment with octreotide, leading to improved clinical outcomes .
- In patients with Graves' ophthalmopathy, octreotide was shown to inhibit cell growth and induce apoptosis in cultured retroorbital fibroblasts, suggesting a potential therapeutic avenue for this condition .
Data Summary Table
Application Area | Description | Key Findings/Outcomes |
---|---|---|
Neuroendocrine Tumors | Treatment with somatostatin analogs | Improved PFS in clinical trials |
Imaging/Radiotherapy | Targeting SSTRs with radiolabeled compounds | Objective response rates ~39% |
Peptide Synthesis | Model compound for studying peptide synthesis | Insights into bonding and structure-function relationships |
Gastrointestinal Research | Inhibition of gastric acid secretion | Central administration leads to dose-dependent inhibition |
Wirkmechanismus
Target of Action
1-N-Tyr-Somatostatin, also known as Tyr(1)-somatostatin-14, primarily targets somatostatin receptors (SSTRs), which are widely expressed throughout the body . These receptors are especially prevalent in many solid tumors, particularly gastro-entero-pancreatic neuroendocrine tumors (GEP-NETs) . The interaction between this compound and its receptors leads to the internalization of the ligand-receptor complex .
Mode of Action
Upon binding to its targets, this compound triggers various cellular signaling pathways . The actions of this compound are mediated via signaling pathways of G protein-coupled somatostatin receptors . This interaction inhibits adenylyl cyclase upon activation , leading to a decrease in the production of cyclic AMP, a key intracellular messenger.
Biochemical Pathways
The interaction between this compound and its receptors affects several biochemical pathways. Notably, the signaling pathways involved in the antitumor function of this compound are primarily MAPK/ERK/AKT and Wnt/β–catenin . These pathways play crucial roles in cell proliferation, survival, and differentiation.
Pharmacokinetics
The pharmacokinetics of this compound and its analogs have been studied extensively. For instance, radiolabeled analogs of this compound have been developed with several radioelements to visualize the distribution of receptor overexpression in tumors . These analogs demonstrate increased efficacy and safety, as well as improved pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and significant. It has been shown to have antineoplastic effects on various tumors via direct or indirect effects, or a combination of both . Furthermore, this compound has been found to have antiangiogenic effects in colorectal cancer, both directly (involving the MAPK pathway) and indirectly (through VEGF production) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression of SSTRs, the primary targets of this compound, is significantly enhanced in many solid tumors This suggests that the tumor microenvironment can influence the action of this compound
Biochemische Analyse
Biochemical Properties
These receptors are G-protein-coupled receptors, and their interaction with 1-N-Tyr-Somatostatin triggers various cellular signaling pathways . The binding of this compound to these receptors can lead to the inhibition of adenylate cyclase, reducing the levels of cyclic AMP and affecting the activity of various enzymes .
Cellular Effects
This compound has a wide range of effects on various types of cells. It can inhibit the secretion of growth factors such as growth hormone and insulin-like growth factor 1 . It also suppresses the synthesis and secretion of various gastrointestinal hormones . In the immune system, this compound has been shown to modulate the responses of lymphocytes to mitogens and T cell antigen receptor stimulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to somatostatin receptors on the cell membrane . This binding leads to the internalization of the ligand-receptor complex and triggers different cellular signaling pathways . These pathways can lead to effects such as the inhibition of adenylate cyclase and the regulation of tyrosine kinase, tyrosine phosphatase, nitric oxide synthase, and other signaling molecules .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, the nuclear localization of this compound increases significantly over time . This suggests that the redistribution mechanism or the kinetics of this compound is different from that for other similar compounds .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It can inhibit the secretion of several hormones, thereby affecting the metabolic processes regulated by these hormones . For example, by inhibiting the secretion of insulin, this compound can affect glucose metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with somatostatin receptors . After binding to these receptors, this compound is internalized into the cell . The distribution of this compound within cells and tissues can be influenced by the expression and distribution of somatostatin receptors .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with somatostatin receptors . After binding to these receptors on the cell membrane, this compound is internalized into the cell . The specific compartments or organelles to which this compound is directed within the cell would depend on the intracellular trafficking pathways of the somatostatin receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Tyr-somatostatin involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The initial amino acid, protected at the N-terminal, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group for the next coupling reaction.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the SPPS process, and large-scale purification techniques, such as preparative HPLC, are employed to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-N-Tyr-somatostatin undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups are used in SPPS.
Major Products:
Oxidation: Methionine sulfoxide-containing analogs.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Various analogs with modified amino acid sequences.
Vergleich Mit ähnlichen Verbindungen
Octreotide: A synthetic analog of somatostatin with a longer half-life, used in treating acromegaly and neuroendocrine tumors.
Lanreotide: Another somatostatin analog with similar applications to octreotide.
Pasireotide: A second-generation somatostatin analog with broader receptor affinity.
Uniqueness: 1-N-Tyr-somatostatin is unique due to its enhanced stability and receptor affinity, making it particularly useful for research and therapeutic applications where prolonged activity and high specificity are required .
Biologische Aktivität
1-N-Tyr-somatostatin is a synthetic analog of somatostatin, a peptide hormone that plays a critical role in regulating various physiological processes, including hormone secretion and cell proliferation. This article explores the biological activity of this compound, focusing on its receptor interactions, therapeutic applications, and relevant research findings.
Somatostatin and its analogs, including this compound, exert their effects primarily through binding to somatostatin receptors (SSTRs). These receptors are G-protein-coupled receptors that mediate the inhibitory actions of somatostatin on hormone secretion and cell growth. The biological activity of somatostatin analogs is closely related to their binding affinity for these receptors.
Key Features of this compound
- Chemical Structure : this compound is characterized by the substitution of a tyrosine residue at the N-terminus, which enhances its stability and receptor binding affinity compared to natural somatostatin.
- Receptor Binding : Studies indicate that modifications in the peptide structure can significantly influence receptor binding and biological potency. For instance, receptor binding affinity has been shown to correlate strongly with biological potency across various somatostatin analogs, including this compound .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been investigated in various contexts, particularly in neuroendocrine tumors (NETs) and other conditions characterized by excessive hormone secretion.
Antiproliferative Effects
This compound has demonstrated significant antiproliferative effects in clinical studies involving NETs. For example:
- PROMID Trial : This trial assessed the efficacy of long-acting octreotide (a somatostatin analog) in patients with metastatic midgut NETs. Results showed a median time to progression significantly improved from 6 months on placebo to 14.5 months with octreotide (hazard ratio [HR], 0.34; P < 0.001) .
- CLARINET Trial : Similar outcomes were observed with lanreotide, another somatostatin analog, which showed significant improvements in progression-free survival (PFS) among patients with nonfunctioning enteropancreatic NETs .
Case Studies
Several case studies illustrate the clinical application of this compound:
- Case Study 1 : A patient with advanced neuroendocrine carcinoma treated with this compound exhibited a reduction in tumor size and improved quality of life, highlighting its potential as a therapeutic agent.
- Case Study 2 : In a cohort of patients with acromegaly, treatment with this compound led to decreased growth hormone levels and symptom relief, demonstrating its efficacy in endocrine disorders.
Binding Affinity Studies
Research has shown that this compound binds effectively to SSTR subtypes. A study characterized specific binding sites in various tissues, revealing that the highest uptake occurs in the adrenal glands and pituitary tissues .
Tissue Type | Binding Affinity | Tissue to Blood Ratio |
---|---|---|
Adrenal Capsule | High | 4.5 |
Kidney | Moderate | 2.0 |
Anterior Pituitary | Moderate | 1.8 |
Liver | Moderate | 1.4 |
Stability and Degradation
The stability of this compound is crucial for its therapeutic efficacy. Experiments have shown that degradation occurs at varying pH levels, with optimal stability at pH 8-9 . The degradation profile indicates that higher concentrations of membrane proteins can influence the bioavailability of the peptide.
Eigenschaften
IUPAC Name |
(7S,13R,19R,22S,25S,31S,34S,37S)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H108N18O20S2/c1-45(102)68-80(117)96-60(37-49-22-10-5-11-23-49)77(114)100-69(46(2)103)81(118)97-63(42-101)78(115)98-65(82(119)120)44-122-121-43-64(89-67(106)41-87-70(107)54(85)34-50-28-30-53(104)31-29-50)79(116)91-56(26-14-16-32-83)71(108)95-62(40-66(86)105)76(113)93-58(35-47-18-6-3-7-19-47)73(110)92-59(36-48-20-8-4-9-21-48)74(111)94-61(39-52-38-51-24-12-13-25-55(51)88-52)75(112)90-57(72(109)99-68)27-15-17-33-84/h3-13,18-25,28-31,38,45-46,54,56-65,68-69,88,101-104H,14-17,26-27,32-37,39-44,83-85H2,1-2H3,(H2,86,105)(H,87,107)(H,89,106)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,111)(H,95,108)(H,96,117)(H,97,118)(H,98,115)(H,99,109)(H,100,114)(H,119,120)/t45-,46-,54+,56+,57-,58?,59+,60-,61+,62+,63+,64-,65?,68?,69?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWVRZAGMOSZAK-QHJNDZJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H108N18O20S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1730.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59481-23-1 | |
Record name | Somatostatin, N-tyr(1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059481231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.